Cas no 71670-79-6 (2-(Chloromethyl)thiazole hydrochloride)
2-(Chloromethyl)thiazole hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2-(Chloromethyl)thiazole hydrochloride
- 2-(chloromethyl)-1,3-thiazole,hydrochloride
- BS-38448
- 71670-79-6
- MFCD09907885
- F1905-6636
- 2-(chloromethyl)-1,3-thiazole hydrochloride
- EN300-1265439
- Thiazole, 2-(chloromethyl)-, hydrochloride
- 2-(Chloromethyl)-1,3-thiazole hydrochloride, AldrichCPR
- SCHEMBL1121573
- WCA67079
- 2-(Chloromethyl)thiazole HCl
- WLZ3659
- A866394
- 2-(Chloromethyl)-1,3-thiazole--hydrogen chloride (1/1)
- DTXSID20630005
- SY031528
- AKOS016001882
- 2-(chloromethyl)-1,3-thiazole;hydrochloride
- AC6679
- 2-(Chloromethyl)thiazoleHydrochloride
- DB-239037
-
- MDL: MFCD09907885
- Inchi: 1S/C4H4ClNS.ClH/c5-3-4-6-1-2-7-4;/h1-2H,3H2;1H
- InChI Key: ICKMSJLWRQTIFI-UHFFFAOYSA-N
- SMILES: ClCC1=NC=CS1.Cl
Computed Properties
- Exact Mass: 168.95200
- Monoisotopic Mass: 168.9519757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 59.7
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.1Ų
Experimental Properties
- PSA: 41.13000
- LogP: 2.68390
2-(Chloromethyl)thiazole hydrochloride Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
2-(Chloromethyl)thiazole hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM189377-5g |
2-(Chloromethyl)thiazole hydrochloride |
71670-79-6 | 95% | 5g |
$774 | 2021-08-05 | |
| Chemenu | CM189377-1g |
2-(Chloromethyl)thiazole hydrochloride |
71670-79-6 | 95% | 1g |
$348 | 2024-07-24 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY031528-5g |
2-(Chloromethyl)thiazole Hydrochloride |
71670-79-6 | ≥95% | 5g |
¥5500.00 | 2025-04-13 | |
| Apollo Scientific | OR471060-1g |
2-(Chloromethyl)thiazole hydrochloride |
71670-79-6 | 1g |
£406.00 | 2023-09-02 | ||
| abcr | AB216224-250 mg |
2-(Chloromethyl)-1,3-thiazole hydrochloride, 95%; . |
71670-79-6 | 95% | 250MG |
€257.10 | 2023-02-05 | |
| abcr | AB216224-1 g |
2-(Chloromethyl)-1,3-thiazole hydrochloride, 95%; . |
71670-79-6 | 95% | 1g |
€453.20 | 2023-02-05 | |
| abcr | AB216224-5 g |
2-(Chloromethyl)-1,3-thiazole hydrochloride, 95%; . |
71670-79-6 | 95% | 5g |
€1,129.10 | 2022-03-04 | |
| Alichem | A059003352-5g |
2-(Chloromethyl)thiazole hydrochloride |
71670-79-6 | 95% | 5g |
$828.00 | 2023-09-01 | |
| eNovation Chemicals LLC | D697903-5g |
2-(Chloromethyl)thiazole Hydrochloride |
71670-79-6 | 95% | 5g |
$715 | 2024-07-20 | |
| TRC | C597883-50mg |
2-(Chloromethyl)thiazole hydrochloride |
71670-79-6 | 50mg |
$ 70.00 | 2022-06-06 |
2-(Chloromethyl)thiazole hydrochloride Suppliers
2-(Chloromethyl)thiazole hydrochloride Related Literature
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 2-(Chloromethyl)thiazole hydrochloride
Comprehensive Overview of 2-(Chloromethyl)thiazole hydrochloride (CAS No. 71670-79-6): Properties, Applications, and Industry Insights
2-(Chloromethyl)thiazole hydrochloride (CAS No. 71670-79-6) is a specialized organic compound widely recognized for its versatile role in pharmaceutical and agrochemical synthesis. This thiazole derivative, characterized by its chloromethyl functional group, serves as a critical intermediate in the production of bioactive molecules. Its molecular structure, C4H5ClN2S·HCl, combines a thiazole ring with a reactive chloromethyl moiety, enabling diverse chemical transformations. Researchers and manufacturers value this compound for its efficiency in nucleophilic substitution reactions, which are pivotal in constructing complex heterocyclic frameworks.
In recent years, the demand for 2-(Chloromethyl)thiazole hydrochloride has surged due to its applications in developing antimicrobial agents and crop protection chemicals. With the global focus on sustainable agriculture and drug discovery, this compound aligns with trends such as green chemistry and precision synthesis. Analytical techniques like HPLC and NMR spectroscopy are routinely employed to ensure its purity, which is crucial for downstream applications. The compound’s stability under controlled conditions further enhances its utility in industrial-scale processes.
The synthesis of 2-(Chloromethyl)thiazole hydrochloride typically involves the reaction of thiazole derivatives with chloromethylating agents, followed by hydrochloric acid treatment. Optimized protocols emphasize yield improvement and waste reduction, addressing environmental concerns. A frequently asked question in search engines—"What are the alternatives to 2-(Chloromethyl)thiazole hydrochloride in peptide coupling?"—highlights its irreplaceability in certain reactions. However, innovations in catalytic methods and biocompatible solvents are expanding its functional scope.
From a commercial perspective, CAS No. 71670-79-6 is supplied by leading chemical manufacturers with certifications like ISO 9001 and REACH compliance. Storage recommendations often include anhydrous conditions and low-temperature environments to prevent degradation. The compound’s MSDS details handling precautions, though it is not classified under restrictive regulations, making it accessible for research institutions and industrial labs. Its pricing trends correlate with raw material availability, particularly thiazole and chloromethylation reagents.
Emerging studies explore the potential of 2-(Chloromethyl)thiazole hydrochloride in material science, such as polymer cross-linking and conductive thin films. This interdisciplinary relevance underscores its adaptability beyond traditional domains. Searches like "How does 2-(Chloromethyl)thiazole hydrochloride interact with metal catalysts?" reflect growing academic interest. Future developments may focus on enantioselective synthesis and nanoscale applications, positioning this compound at the forefront of innovation.
71670-79-6 (2-(Chloromethyl)thiazole hydrochloride) Related Products
- 30216-57-0(1,3-THIAZOLE-2-CARBONYL CHLORIDE)
- 921145-23-5(2-(Chloromethyl)-5-methyl-1,3-thiazole hydrochloride)
- 135207-24-8(2-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride)
- 50398-77-1(5-Chloro-2-(chloromethyl)-1,3-thiazole)
- 1189464-33-2(2-(Chloromethyl)-5-methyl-1,3-thiazole hydrochloride)
- 3364-78-1(2-(chloromethyl)-1,3-thiazole)
- 50398-72-6(2-(chloromethyl)-4-methyl-1,3-thiazole)
- 1628689-35-9(Thiazole, 4-chloro-2-(chloromethyl)-)
- 40982-31-8(2-(1-chloroethyl)-1,3-thiazole)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)